
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole derivatives have been studied for their potential biological activities . For instance, 2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles have shown promising antimicrobial properties . Another study focused on imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives, which demonstrated cytotoxic activity against cancer cell lines .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of an imidazole compound with another reagent. For example, 1H-imidazole-2-carbaldehyde was reacted with thiosemicarbazide to form 2-(1H-imidazol-2-ylmethylidene)hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives can vary depending on the specific compounds and conditions. For instance, the reaction of 1H-imidazole-2-carbaldehyde with thiosemicarbazide resulted in the formation of 2-(1H-imidazol-2-ylmethylidene)hydrazinecarbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their specific structures. Techniques such as NMR can be used to analyze these properties .Aplicaciones Científicas De Investigación
Antifungal Activities
2-Aryl-1-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethane derivatives, related to the imidazole class, have demonstrated moderate to potent in vitro antifungal activity against Candida albicans and other Candida species. This research indicates the potential of these compounds in developing new antifungal agents (Massa et al., 1992).
Spectroscopic and Reactive Properties
Newly synthesized imidazole derivatives have been studied for their specific spectroscopic and reactive properties. The study included IR, FT-Raman, and NMR spectra analyses, providing insights into their molecular structure and reactivity. These properties are essential for understanding the potential applications of these compounds in various fields (Hossain et al., 2018).
Corrosion Inhibition
Imidazole derivatives have shown significant potential as corrosion inhibitors. A study demonstrated that these compounds could effectively inhibit corrosion on mild steel in acidic solutions. The research highlights the role of molecular structure in determining the efficiency of these inhibitors (Prashanth et al., 2021).
Synthetic Methodologies
Studies on the synthesis of imidazole derivatives, including those related to 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride, provide valuable information on the methodologies and techniques used in their production. This information is crucial for scaling up and optimizing the synthesis of these compounds for various applications (Ünaleroğlu et al., 2002).
Magnetic Properties
Research on hydrochloride crystals based on similar imidazole derivatives has explored their magnetic properties. Understanding the relationship between crystal structures and magnetic properties can open new avenues for these compounds in materials science and electronic applications (Yong et al., 2013).
Ionic Liquids and Catalysis
Imidazole derivatives have been used in the synthesis of protic hydroxylic ionic liquids with varied basicity, indicating potential applications in catalysis and as solvents. These studies contribute to the development of new materials with unique properties for industrial applications (Shevchenko et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-16-10-4-2-3-9(7-10)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPEPFBKBECED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2=NC=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

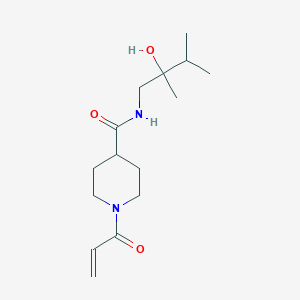
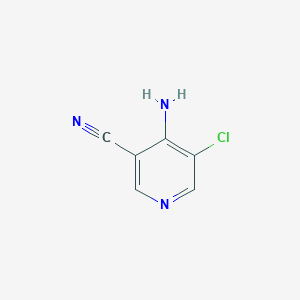
![3,5-Dimethyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2670757.png)
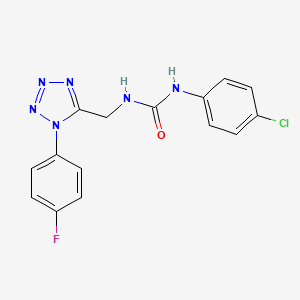
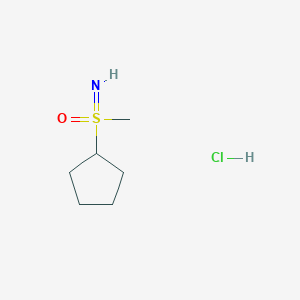
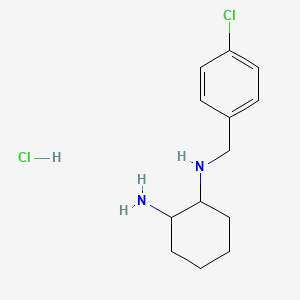
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2670765.png)
![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2670768.png)
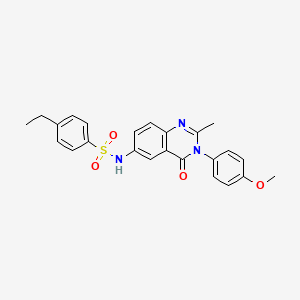


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2670774.png)
